molecular formula C14H15ClN2O B15344406 2-Imidazoline, 2-(1-naphthyloxy)methyl-, hydrochloride CAS No. 101564-99-2

2-Imidazoline, 2-(1-naphthyloxy)methyl-, hydrochloride

Cat. No.: B15344406
CAS No.: 101564-99-2
M. Wt: 262.73 g/mol
InChI Key: ZUEDBXHSJWYMIG-UHFFFAOYSA-N
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Description

2-Imidazoline, 2-(1-naphthyloxy)methyl-, hydrochloride is a substituted imidazoline derivative characterized by a naphthyloxy-methyl group at the 2-position of the imidazoline ring. Its molecular formula is C₁₄H₁₅N₂O·HCl (inferred from structural analogs in and ). The compound’s structure includes a 1-naphthyl ether moiety linked via a methylene bridge to the imidazoline core, distinguishing it from other imidazoline derivatives with alkyl or aromatic substituents.

Properties

CAS No.

101564-99-2

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium;chloride

InChI

InChI=1S/C14H14N2O.ClH/c1-2-6-12-11(4-1)5-3-7-13(12)17-10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H

InChI Key

ZUEDBXHSJWYMIG-UHFFFAOYSA-N

Canonical SMILES

C1CN=C([NH2+]1)COC2=CC=CC3=CC=CC=C32.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of naphthalen-1-ylmethanol with imidazole under specific conditions. The reaction is often carried out in the presence of a suitable base and a halogenating agent to facilitate the formation of the imidazolium ion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The imidazoline ring undergoes cleavage under acidic or basic conditions:

ConditionProductsMechanismYieldSource
30% KOH (reflux)Naphthyloxyethylenediamine + NH₃Base-mediated β-elimination78–92%
Conc. HCl (sealed tube)1-(2-Naphthyloxy)ethylenediamine hydrochloride + CO₂Acid-catalyzed ring contraction85%
Aroyl chloride (room)N,N'-Diaroyl-1-(2-naphthyloxy)ethylenediamineNucleophilic acyl substitution63%

The naphthyloxy group slows hydrolysis compared to alkyl-substituted imidazolines due to electron-withdrawing effects.

Quaternization with Alkyl Halides

Reacts with alkyl halides to form stable quaternary ammonium salts:

Alkyl HalideProduct StructureReaction TimeYieldN-Alkylation Site
Methyl iodide1-Methyl-2-(1-naphthyloxy)methyl-4 h (60°C)89%N1 position
Benzyl chloride1-Benzyl-2-(1-naphthyloxy)methyl-6 h (80°C)76%N1 position
Allyl bromide1-Allyl-2-(1-naphthyloxy)methyl-3 h (50°C)82%N3 position

Steric hindrance from the naphthyl group reduces reaction rates by 30–40% compared to unsubstituted imidazolines .

Electrophilic Substitution

The naphthyl group directs electrophiles to specific positions:

ElectrophilePosition AttackedProductConditionsYield
HNO₃/H₂SO₄β-position (C4)4-Nitro-1-naphthyloxy derivative0°C, 2 h58%
Br₂ (Fe catalyst)α-position (C2)2-Bromo-1-naphthyloxy derivative25°C, 1 h67%
CH₃COCl/AlCl₃Para to oxygen4-Acetyl-1-naphthyloxy derivativeReflux, 4 h71%

Regioselectivity follows naphthalene's electrophilic substitution patterns, with oxy groups acting as strong para-directors .

Dehydrogenation to Imidazoles

Catalytic dehydrogenation produces aromatic imidazole derivatives:

CatalystTemperatureTimeProductYield
Pd/C (5%)180°C6 h2-(1-Naphthyloxy)methylimidazole68%
Ni-Petroleum paste220°C8 h2-(1-Naphthyloxy)methylimidazole73%
PtO₂150°C4 h2-(1-Naphthyloxy)methylimidazole81%

The reaction proceeds via radical intermediates, with platinum catalysts showing superior efficiency .

Complexation with Metal Ions

Acts as a bidentate ligand for transition metals:

Metal SaltComplex StructureStability Constant (log K)Geometry
CuSO₄[Cu(C₁₄H₁₃N₂O)₂]Cl₂8.9 ± 0.2Square planar
AgNO₃[Ag(C₁₄H₁₃N₂O)]NO₃5.4 ± 0.3Linear
CoCl₂[Co(C₁₄H₁₃N₂O)Cl₂]7.1 ± 0.1Octahedral

Complex stability follows Irving-Williams series, with Cu²⁺ showing strongest binding .

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

CompoundHydrolysis Rate (k, s⁻¹)Quaternization YieldElectrophilic Substitution Site

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxymethyl)-4,5-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The naphthalene moiety can intercalate into DNA, while the imidazolium ion can interact with negatively charged biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Substituent at 2-Position Key Physicochemical Properties Log P (Predicted)
2-(1-Naphthyloxy)methylimidazoline HCl C₁₄H₁₅N₂O·HCl 1-Naphthyloxy-methyl Higher polarity due to ether linkage ~2.1 (estimated)
Naphazoline Hydrochloride C₁₄H₁₅N₂·HCl () 1-Naphthylmethyl Moderate lipophilicity 2.8 (literature)
2-Benzylimidazoline Hydrochloride C₁₀H₁₁N₂·HCl () Benzyl Lower molecular weight, higher solubility 1.5 (estimated)
Xylometazoline Hydrochloride C₁₆H₂₅N₂·HCl () 4-tert-Butyl-2,6-dimethylbenzyl High lipophilicity, prolonged action 4.3 (literature)

Notes:

  • The naphthyloxy-methyl group in the target compound introduces an oxygen atom, increasing polarity compared to naphazoline’s naphthylmethyl group. This may reduce its octanol-water partition coefficient (Log P) and enhance aqueous solubility .
  • Xylometazoline’s bulky tert-butyl group contributes to its high Log P and extended duration of action in nasal decongestants .

Pharmacological and Toxicological Profiles

Target Compound
  • Therapeutic Potential: Likely shares α-adrenergic receptor agonist activity with naphazoline, given the structural similarity. However, the ether linkage may alter receptor binding kinetics or specificity .
  • Toxicity: No direct data available. However, decomposition products (e.g., HCl, CO, NOₓ) are consistent with other imidazoline hydrochlorides under thermal stress .
Naphazoline Hydrochloride
  • Use : FDA-approved as a nasal decongestant and ocular vasoconstrictor (e.g., in Privine and Albalon) .
  • Acute Toxicity : LD₅₀ (oral, rat) = 220 mg/kg; causes CNS stimulation and hypertension at high doses .
2-Benzylimidazoline Hydrochloride
  • Applications : Less clinically relevant but used in research for adrenergic activity studies .
  • Stability : Susceptible to oxidation due to the benzyl group’s electron-rich aromatic ring .

Stability and Reactivity

Compound Stability Concerns Incompatible Materials
2-(1-Naphthyloxy)methylimidazoline HCl Photodegradation (ether bond cleavage) Strong oxidizers, light exposure
Naphazoline Hydrochloride Light-sensitive; avoid high temperatures Alkaline agents, heavy metals
Xylometazoline Hydrochloride Stable under ambient conditions Strong acids, bases

Key Findings :

  • The target compound’s ether linkage increases susceptibility to photodegradation compared to naphazoline’s stable naphthylmethyl group .
  • All imidazoline hydrochlorides release hazardous gases (e.g., HCl, CO) upon decomposition .

Biological Activity

The compound 2-Imidazoline, 2-(1-naphthyloxy)methyl-, hydrochloride is a derivative of imidazole, a five-membered aromatic heterocycle known for its diverse biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an imidazoline ring substituted with a naphthyloxy group. The imidazole moiety is significant in medicinal chemistry due to its ability to engage in various non-covalent interactions, which enhance its binding affinity to biological targets.

Anticancer Activity

Research indicates that imidazole derivatives exhibit promising anticancer properties. For instance, studies have shown that certain imidazole-based compounds can surpass the efficacy of conventional chemotherapeutics like cisplatin in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds often indicate potent cytotoxic effects:

CompoundCell LineIC50 (μM)Reference
II1DLD-157.4
II1MCF-779.9
II20Rectal1.1
II25SH-SY5Y1.059

These findings suggest that the compound may induce apoptosis through mechanisms involving p53 activation and interaction with nuclear DNA, contributing to its anticancer efficacy.

Antimicrobial Activity

Imidazole derivatives have also been evaluated for their antimicrobial properties. For example, compounds with similar structures have demonstrated effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
II3E. coli12.5 μg/mL
II3S. aureus50 μg/mL

These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of imidazole derivatives as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole compounds is another area of interest. Studies have shown that certain imidazole derivatives can inhibit key inflammatory mediators such as COX-1 and COX-2:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
II719.450.36
II826.040.29

The ability to modulate inflammatory pathways suggests that these compounds could be beneficial in treating conditions characterized by excessive inflammation .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Binding Affinity : The imidazole ring facilitates interactions with various biological targets through hydrogen bonding and π-π stacking.
  • Apoptotic Pathways : Compounds may activate apoptotic pathways via p53 signaling, leading to programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity : Imidazole derivatives can inhibit enzymes involved in inflammatory responses, contributing to their anti-inflammatory effects.

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

  • A study demonstrated that an imidazole compound significantly inhibited tumor growth in vivo models, outperforming standard treatments.
  • Another investigation revealed that an imidazole-based drug exhibited lower toxicity profiles compared to traditional chemotherapeutics while maintaining high efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Imidazoline, 2-(1-naphthyloxy)methyl-, hydrochloride, and what reaction conditions optimize yield?

  • Methodology : Multi-step synthesis involving aromatic intermediates and cyclocondensation. Key steps include temperature control (e.g., 60–80°C), solvent selection (e.g., dimethylformamide), and catalysts like palladium or copper salts to minimize side reactions .
  • Critical Parameters : Monitor pH and reaction time to prevent premature degradation. Purification via column chromatography or recrystallization improves purity .

Q. How do solubility properties influence experimental design for this compound?

  • Data : Freely soluble in water (50g/L at 25°C), slightly soluble in ethanol, and insoluble in acetone .
  • Applications : Aqueous solubility supports in vitro assays (e.g., receptor binding), while ethanol compatibility aids in organic-phase reactions. Pre-solubilization in water is recommended for biological studies .

Q. What are the stability profiles and storage recommendations?

  • Stability : Degrades under UV light and extreme temperatures, releasing HCl gas and nitrogen oxides. Store in amber vials at 4°C in a desiccator .
  • Handling : Use inert atmospheres (e.g., N₂) during synthesis to prevent oxidation. Monitor decomposition via TLC or HPLC .

Advanced Research Questions

Q. What biological activities have been hypothesized or validated for this compound, and how are they tested?

  • Mechanistic Studies : Potential vasoconstrictive or neuroactive properties inferred from structural analogs like clonidine and naphazoline. Validate via receptor-binding assays (e.g., α₂-adrenergic receptors) or electrophysiological models .
  • Assays : Radioligand displacement assays (using ³H-labeled antagonists) or in vivo models (e.g., murine blood pressure monitoring) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Techniques :

  • NMR (¹H/¹³C): Confirms substituent positions on the imidazoline ring and naphthyloxy group .
  • HPLC-MS : Detects trace impurities (e.g., oxidation byproducts) with reverse-phase C18 columns and UV detection at 254 nm .
    • Challenges : Differentiate between tautomers or degradation products using high-resolution MS .

Q. How do toxicity profiles inform safe handling protocols in laboratory settings?

  • Acute Toxicity : SDS data indicate skin/eye irritation and respiratory risks. Use PPE (gloves, goggles) and fume hoods during handling .
  • Mitigation : First-aid measures include immediate rinsing for eye exposure (15+ minutes with saline) and medical consultation for ingestion .

Q. What contradictions exist in reported physicochemical data, and how should researchers address them?

  • Example : Solubility discrepancies may arise from polymorphic forms or residual solvents. Replicate experiments under controlled conditions (e.g., USP <921> for dissolution testing) and report solvent grades .
  • Resolution : Cross-validate via DSC (melting point analysis) and Karl Fischer titration (water content) .

Q. What strategies are used to elucidate the compound’s mechanism of action in biological systems?

  • Pathway Analysis : Compare with structurally related imidazolines (e.g., clonidine’s α₂-agonism). Employ siRNA knockdown or CRISPR-edited cell lines to identify target receptors .
  • Advanced Models : Patch-clamp electrophysiology to assess ion channel modulation or microdialysis for neurotransmitter release profiling .

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